4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a unique structure combining a benzodioxine ring with a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as an inhibitor of specific cancer-related enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Shares the benzodioxine core but lacks the piperidine carboxamide moiety.
N,N-Dimethylpiperidine-1-carboxamide: Contains the piperidine carboxamide structure but lacks the benzodioxine ring.
6-Nitro-2,3-dihydro-1,4-benzodioxine: Similar benzodioxine structure with a nitro group substitution
Uniqueness
The uniqueness of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20(2)18(23)21-8-6-13(7-9-21)12-19-17(22)14-4-3-5-15-16(14)25-11-10-24-15/h3-5,13H,6-12H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMVRKDHHYRLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.